molecular formula C9H8N2O B13146323 3-Methyl-1H-indazole-6-carbaldehyde

3-Methyl-1H-indazole-6-carbaldehyde

Cat. No.: B13146323
M. Wt: 160.17 g/mol
InChI Key: DNQYINJTTFUQON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indazole-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods provide good to excellent yields with minimal byproduct formation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Biological Activity

3-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic organic compound with significant biological activity, making it a subject of interest in pharmacological research. Its unique structure, characterized by an indazole ring and an aldehyde functional group, contributes to its diverse biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H8N2O
  • Molecular Weight : 160.17 g/mol
  • Structure : The compound features a methyl group at the 3-position and an aldehyde group at the 6-position of the indazole ring.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. Notably, it has been found to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition prevents substrate access, which can disrupt various cellular processes essential for pathogen survival and proliferation.

Antifungal Activity

Research indicates that this compound possesses antifungal properties, particularly against Candida species. In vitro studies have shown that it can effectively inhibit the growth of Candida albicans and Candida glabrata. For instance, compounds derived from similar indazole structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.807 mM to 15.227 mM against these fungi .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. It exhibits selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The MIC values for these bacteria indicate a promising potential for treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticandidal Activity : A study synthesized various indazole derivatives and tested their efficacy against Candida strains. The results showed that specific modifications in the indazole structure could enhance antifungal activity significantly. Notably, derivatives with N-substituted carboxamides exhibited strong activity against C. albicans at concentrations as low as 1 mM .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds, revealing that certain derivatives could inhibit biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations lower than those required for conventional antibiotics like ciprofloxacin .
  • Bioactivity Comparison : Comparative studies highlighted that while this compound shares structural similarities with other indazole derivatives, its unique substitution pattern contributes to distinct biological activities. For example, it was found to be more effective than other analogs in inhibiting fungal growth due to its specific functional groups.

Summary Table of Biological Activities

Activity Type Target Organism MIC (mM) Notes
AntifungalCandida albicans3.807 - 15.227Effective against resistant strains
AntimicrobialStaphylococcus aureusVariesInhibits biofilm formation
AntimicrobialEnterococcus faecalisVariesSelective action against Gram-positive

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-2H-indazole-6-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-8-3-2-7(5-12)4-9(8)11-10-6/h2-5H,1H3,(H,10,11)

InChI Key

DNQYINJTTFUQON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C=O

Origin of Product

United States

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